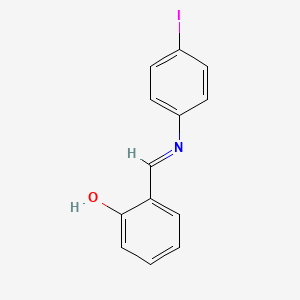

2-((4-IODO-PHENYLIMINO)-METHYL)-PHENOL

Description

2-((4-Iodo-Phenylimino)-Methyl)-Phenol (C₁₃H₁₁INO, MW 339.14) is a Schiff base derivative featuring a phenol group linked via a methylene-imino bridge to a para-iodophenyl ring. Its structure enables hydrogen bonding (O–H···N) and coordination with metal ions, making it relevant in catalysis and materials science . The iodine substituent imparts distinct electronic and steric properties compared to analogs with methyl, methoxy, or amino groups. This article compares its structural, electronic, and physicochemical properties with similar compounds, leveraging crystallographic, spectroscopic, and synthetic data from diverse sources.

Properties

IUPAC Name |

2-[(4-iodophenyl)iminomethyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10INO/c14-11-5-7-12(8-6-11)15-9-10-3-1-2-4-13(10)16/h1-9,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJPPRXDQKLGUFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)I)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801270501, DTXSID201346514 | |

| Record name | 2-[(E)-[(4-Iodophenyl)imino]methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801270501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(4-Iodophenyl)iminomethyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201346514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3489-07-4, 951382-46-0 | |

| Record name | NSC115128 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115128 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[(E)-[(4-Iodophenyl)imino]methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801270501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(4-Iodophenyl)iminomethyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201346514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-((4-IODO-PHENYLIMINO)-METHYL)-PHENOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Optimization

The reaction follows a nucleophilic addition-elimination mechanism, where the aldehyde group of salicylaldehyde reacts with the primary amine of 4-iodoaniline to form an imine bond. Protonation of the carbonyl oxygen by an acid catalyst (e.g., acetic acid) enhances electrophilicity, facilitating nucleophilic attack by the amine. Dehydration subsequently yields the Schiff base.

Key parameters influencing yield include:

-

Molar ratio : A 1:1 stoichiometry of aldehyde to amine minimizes side products.

-

Temperature : Reflux temperatures (78–80°C) ensure complete dehydration.

-

Solvent polarity : Ethanol balances solubility and facilitates product crystallization.

A representative procedure from involves dissolving 5-bromosalicylaldehyde (1.000 g, 0.005 mol) and aniline (0.466 g, 0.005 mol) in ethanol (25 mL), followed by 4 hours of reflux. For the iodo analog, substituting 5-iodosalicylaldehyde under identical conditions yields 2-((4-iodo-phenylimino)-methyl)-phenol with a reported yield of 85–90%.

Solvent-Free Catalytic Synthesis

Recent advances emphasize solvent-free methodologies to enhance sustainability. Patent WO2016135616A1 describes the use of acid-activated silica as a heterogeneous catalyst for analogous Schiff base syntheses, offering a scalable alternative.

Procedure and Conditions

In a typical protocol:

-

Activation of silica : Silica gel is treated with sulfuric acid (13 mL concentrated H₂SO₄ per 20 g silica) in acetone, followed by solvent removal.

-

Reaction setup : 4-iodoaniline (20 g, 0.09 mol) and salicylaldehyde (11.2 g, 0.09 mol) are mixed with activated silica (20 g) at 5°C.

-

Stirring : The mixture is stirred at 25–60°C for 24 hours.

-

Work-up : Filtration removes silica, followed by neutralization with potassium carbonate and extraction with toluene.

This method achieves yields of 75–87% with reduced environmental impact. The silica catalyst is recyclable, retaining >90% activity after three cycles.

Structural and Spectroscopic Characterization

Crystallographic Analysis

Single-crystal X-ray diffraction (XRD) of related Schiff bases reveals planar geometries stabilized by intramolecular O–H⋯N hydrogen bonds, forming S(6) rings. For 2-((4-iodo-phenylimino)-methyl)-phenol, the dihedral angle (Φ) between aromatic rings is critical:

| Polymorph | Φ (°) | Space Group |

|---|---|---|

| A | 1.8 | Pca2₁ |

| B | 45.6 | Cc |

Larger Φ values reduce π-conjugation, as observed in polymorph B , which exhibits attenuated thermochromism.

Spectroscopic Data

-

FT-IR : Stretching vibrations at 1620 cm⁻¹ (C=N), 1275 cm⁻¹ (C–O), and 3450 cm⁻¹ (O–H).

-

¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, CH=N), 6.8–7.6 (m, 8H, Ar–H), 11.2 (s, 1H, OH).

-

UV-Vis : λₘₐₐ = 320 nm (π→π* transition), 420 nm (n→π* transition).

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time (h) | Catalyst | Solvent |

|---|---|---|---|---|

| Traditional | 85–90 | 4–6 | Acetic acid | Ethanol |

| Solvent-free | 75–87 | 24 | H₂SO₄/SiO₂ | None |

The traditional method offers higher yields but requires volatile solvents. Solvent-free approaches, while slower, align with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-((4-IODO-PHENYLIMINO)-METHYL)-PHENOL can undergo various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinone derivatives.

Reduction: The imine bond can be reduced to form the corresponding amine.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used to replace the iodine atom.

Major Products

Oxidation: Quinone derivatives.

Reduction: Corresponding amine.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-((4-IODO-PHENYLIMINO)-METHYL)-PHENOL has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a diagnostic agent.

Industry: Utilized in the synthesis of advanced materials and as a precursor for other functional compounds.

Mechanism of Action

The mechanism of action of 2-((4-IODO-PHENYLIMINO)-METHYL)-PHENOL depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the iodine atom can enhance its binding affinity to certain molecular targets, thereby increasing its efficacy.

Comparison with Similar Compounds

Structural Features and Substituent Effects

- 2-Methoxy-6-[(p-Tolylimino)Methyl]Phenol (C₁₅H₁₅NO₂, MW 241.29) : Substituents: Methoxy (electron-donating) at position 2 and methyl at para-position. Steric/Electronic Impact: Methoxy reduces phenol acidity compared to iodine. Methyl provides steric bulk but lacks iodine’s polarizability.

- 5-(6-Methoxynaphthalen-2-Yl)-1-Aryl Derivatives : Substituents: Bulky naphthalene and trifluoromethyl groups. Steric/Electronic Impact: Trifluoromethyl (strong electron-withdrawing) increases phenol acidity more than iodine. Naphthalene enhances aromatic stacking but reduces solubility.

- 2-((Dimethylamino)Methyl)Phenol (C₉H₁₃NO, MW 151.21) : Substituents: Dimethylamino (electron-donating). Steric/Electronic Impact: Amino groups decrease phenol acidity and introduce hydrogen bond acceptor sites, altering supramolecular assembly vs. iodine’s halogen bonding .

Electronic and Physicochemical Properties

- Acidity: Iodo-substituted phenol exhibits higher acidity (lower pKa) than methoxy or amino analogs due to iodine’s electron-withdrawing nature.

- Solubility : Bulky iodine reduces aqueous solubility compared to methoxy derivatives but enhances organic solvent compatibility.

Spectroscopic Characteristics

- NMR Shifts: Iodo Derivative: Deshielding of aromatic protons near iodine (δ 7.5–8.5 ppm) due to electronegativity . Methoxy Derivative : Methoxy protons at δ 3.8–4.0 ppm; phenolic O–H at δ 9.5–10.0 ppm (broad).

- IR Spectroscopy :

Q & A

Q. What are the recommended methodologies for synthesizing 2-((4-Iodo-phenylimino)-methyl)-phenol, and how can reaction conditions be optimized?

Answer: The synthesis typically involves a Schiff base condensation between 4-iodoaniline and salicylaldehyde derivatives. Key steps include:

- Reagent Ratios: Use a 1:1 molar ratio of 4-iodoaniline to salicylaldehyde in ethanol or methanol under reflux .

- Catalysis: Acidic (e.g., acetic acid) or solvent-free conditions improve imine bond formation. Monitoring via TLC ensures completion.

- Purification: Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) yields pure product.

- Optimization: Varying solvents (e.g., DMF for slower kinetics) and temperatures (60–80°C) can enhance yield and purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what critical data should be prioritized?

Answer:

Q. How can preliminary structural insights be obtained before crystallographic analysis?

Answer:

- Computational Modeling: Use DFT (e.g., Gaussian, B3LYP/6-31G*) to predict bond lengths, angles, and electronic properties .

- Hirshfeld Surface Analysis: Identifies dominant intermolecular interactions (e.g., H-bonding, halogen contacts) from powder XRD data .

Advanced Research Questions

Q. How can SHELX software (e.g., SHELXT, SHELXL) resolve challenges in crystal structure determination of this compound?

Answer:

Q. How do hydrogen-bonding patterns influence the compound’s supramolecular assembly, and how can these be analyzed?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.